molecular formula C10H18F2O B12071780 1-(4,4-Difluorocyclohexyl)butan-1-ol

1-(4,4-Difluorocyclohexyl)butan-1-ol

Cat. No.: B12071780
M. Wt: 192.25 g/mol
InChI Key: MLUBUPWYLXMQKY-UHFFFAOYSA-N
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Description

1-(4,4-Difluorocyclohexyl)butan-1-ol is an organic compound with the molecular formula C10H18F2O It features a cyclohexane ring substituted with two fluorine atoms and a butanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4,4-difluorocyclohexanone with butyl lithium, followed by hydrolysis to yield the desired product . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 1-(4,4-Difluorocyclohexyl)butan-1-ol may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification steps such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-Difluorocyclohexyl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The compound can be reduced to form alkanes using hydrogenation techniques.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, and other oxidizing agents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 4,4-difluorocyclohexanone or related ketones.

    Reduction: Formation of cyclohexylbutane derivatives.

    Substitution: Formation of substituted cyclohexylbutanol derivatives.

Scientific Research Applications

1-(4,4-Difluorocyclohexyl)butan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4,4-Difluorocyclohexyl)butan-1-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4,4-Difluorocyclohexyl)ethan-1-ol: Similar structure but with a shorter carbon chain.

    4,4-Difluoro-1-butanol: Lacks the cyclohexane ring but retains the fluorinated butanol structure.

Uniqueness

1-(4,4-Difluorocyclohexyl)butan-1-ol is unique due to its combination of a fluorinated cyclohexane ring and a butanol chain, providing distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C10H18F2O

Molecular Weight

192.25 g/mol

IUPAC Name

1-(4,4-difluorocyclohexyl)butan-1-ol

InChI

InChI=1S/C10H18F2O/c1-2-3-9(13)8-4-6-10(11,12)7-5-8/h8-9,13H,2-7H2,1H3

InChI Key

MLUBUPWYLXMQKY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1CCC(CC1)(F)F)O

Origin of Product

United States

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